(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol
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Overview
Description
(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a chiral compound with significant importance in various fields of scientific research. This compound features a piperidine ring, a common structural motif in many natural products and pharmaceuticals, with hydroxymethyl and hydroxyl substituents at the 2 and 3 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding piperidinone derivative. For example, the reduction of 2-(hydroxymethyl)piperidin-3-one using sodium borohydride in methanol can yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. These methods are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-(Carboxymethyl)piperidin-3-ol.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Ester or ether derivatives.
Scientific Research Applications
(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds, which play a crucial role in its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(Hydroxymethyl)piperidin-3-one: A precursor in the synthesis of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol.
(2S,3R)-2-(Hydroxymethyl)piperidin-3-ol: A stereoisomer with different spatial arrangement of atoms.
2-(Hydroxymethyl)piperidine: Lacks the hydroxyl group at the 3 position.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxymethyl and hydroxyl groups provides versatility in chemical modifications and potential interactions in biological systems.
Biological Activity
(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a chiral compound belonging to the class of piperidine derivatives. Its unique stereochemistry contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C5H11NO2, with a molecular weight of 115.15 g/mol. The compound features a hydroxymethyl group at the second carbon and a hydroxyl group at the third carbon of the piperidine ring, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The stereochemistry of the compound enhances its binding affinity and selectivity towards these targets. For instance, it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
Antimicrobial Activity
Research has indicated that piperidine derivatives exhibit antimicrobial properties. This compound has been studied for its potential effectiveness against various bacterial strains. In vitro assays have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various piperidine derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 12 µg/mL .
- Anti-inflammatory Mechanism : In a controlled trial examining inflammatory responses in murine models, administration of this compound resulted in a 40% reduction in TNF-alpha levels compared to untreated controls .
- Neuroprotection : A recent investigation into neuroprotective agents highlighted this compound's ability to mitigate neuronal cell death induced by oxidative stress in vitro. The compound reduced cell death by approximately 30% at concentrations as low as 5 µM .
Research Findings
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2R,3S)-2-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
WRLZCUCTSFUOQY-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)CO)O |
Canonical SMILES |
C1CC(C(NC1)CO)O |
Origin of Product |
United States |
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